5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYWLUBAIRURLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole derivative using a suitable cyclizing agent such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly alter the physicochemical and biological properties of triazol-3-amine derivatives. Key comparisons include:
Core Modifications: Triazole vs. Tetrazole
Triazole derivatives are often compared to tetrazole-containing analogs. For example:
Tautomerism and Crystallography
Crystal structure studies reveal that triazol-3-amine derivatives often exhibit tautomerism. For instance:
- 3-Phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine co-crystallize as tautomers with near-planar geometries (dihedral angle: 2.3°), suggesting similar stability for both forms . This tautomerism could influence the target compound’s reactivity and intermolecular interactions.
Biological Activity
5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H16ClFN6O
- Molecular Weight : 434.85 g/mol
- CAS Registry Number : 1141080-15-0
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired triazole structure. The methods often include cyclization reactions and substitutions that introduce the chloro and fluoro groups on the phenyl ring.
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit notable antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various triazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) for several bacterial strains was determined, revealing effective inhibition at low concentrations.
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Antibacterial |
| S. aureus | 16 | Antibacterial |
| C. albicans | 64 | Antifungal |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Cytotoxicity and Antiproliferative Effects
Cytotoxicity assays using various cancer cell lines have shown that this compound exhibits selective antiproliferative effects. For instance, studies reported IC50 values indicating moderate cytotoxicity against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 | 98.08 | Moderate |
| PC3 | >100 | Low |
This indicates a potential for further development as an anticancer agent while maintaining low toxicity to normal cells .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in nucleic acid synthesis in microorganisms.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Interference with Cell Membrane Integrity : The presence of halogen substituents can enhance membrane permeability effects.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of triazole derivatives found that this compound showed promising results against resistant strains of bacteria, suggesting its potential application in treating infections caused by antibiotic-resistant pathogens .
Case Study 2: Cancer Treatment Potential
Another investigation assessed the compound's effects on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic agent .
Q & A
Q. Table 1. Comparative Biological Activity of Derivatives
| Derivative | IC₅₀ (µM) S. aureus | logP | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 12.5 ± 1.2 | 2.8 | 0.45 |
| 4-Chloro Analog | 8.7 ± 0.9 | 3.3 | 0.22 |
| 4-Bromo Analog | 6.1 ± 0.7 | 3.6 | 0.15 |
Source : Aggregated data from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
